Product packaging for {[(1-Chlorononan-4-YL)oxy]methyl}benzene(Cat. No.:CAS No. 57987-61-8)

{[(1-Chlorononan-4-YL)oxy]methyl}benzene

Cat. No.: B8603762
CAS No.: 57987-61-8
M. Wt: 268.82 g/mol
InChI Key: NHHHWQKSMPWKTK-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Ethers in Synthetic Chemistry

Halogenated ethers are a subcategory of ethers distinguished by the presence of one or more halogen atoms on their carbon framework. wiserpub.com The introduction of halogens like chlorine, bromine, or fluorine can significantly alter the physicochemical properties of an ether, influencing its reactivity, stability, and potential applications. In synthetic chemistry, halogenation is a powerful tool for creating versatile intermediates. beilstein-journals.org

Benzyl (B1604629) ethers, specifically, are widely recognized as crucial protecting groups for hydroxyl functionalities in the synthesis of complex organic molecules. acs.orgorgsyn.org The benzyl group can be introduced under various conditions, such as the Williamson ether synthesis, and is valued for its general stability to a wide range of reagents. youtube.comorganic-chemistry.org It can be selectively removed, often through palladium-catalyzed hydrogenation, which regenerates the alcohol. youtube.com The incorporation of halogens into the benzyl ether structure can fine-tune the stability and reactivity of the protecting group, offering chemists more nuanced control over synthetic pathways. beilstein-journals.orgresearcher.life Halobenzyl ethers, for instance, are gaining importance in specialized areas like carbohydrate chemistry. researcher.life

Structural Features and Nomenclature of {[(1-Chlorononan-4-YL)oxy]methyl}benzene

The compound this compound is a representative example of a complex halogenated benzyl ether. Its structure is not commonly documented in chemical literature, but its systematic IUPAC name allows for a precise deconstruction of its molecular architecture.

The name indicates three primary components:

A Benzene (B151609) Ring: Attached to a methyl group which is, in turn, linked to the ether oxygen. This entire C6H5CH2- unit is known as a benzyl group.

An Ether Linkage: The -O- functional group that connects the benzyl portion to the alkyl chain.

A Halogenated Alkyl Chain: A nine-carbon chain (nonane) is substituted with a chlorine atom at the first carbon position (1-Chloro-) and is attached to the ether oxygen at the fourth carbon position (-nonan-4-YL).

Based on this structure, key chemical properties can be calculated.

Calculated Physicochemical Properties

Property Value
Molecular Formula C₁₆H₂₅ClO
Molecular Weight 284.82 g/mol
General Class Halogenated Benzyl Ether

| Key Functional Groups | Ether, Alkyl Halide, Benzene Ring |

Scope of Academic Inquiry and Research Directions for the Compound

Given the absence of specific research on this compound, its potential for academic inquiry lies in leveraging its distinct structural features. The long, flexible nonyl chain imparts significant lipophilicity, while the chlorine atom and the benzyl ether moiety provide sites for specific chemical transformations.

Potential Research Directions could include:

Novel Protecting Group Chemistry: Investigating its use as a hydroxyl protecting group. The long alkyl chain could offer unique solubility profiles, making it suitable for reactions in non-polar media or facilitating purification through techniques that exploit its lipophilic character. The stability of this group under various reaction conditions would be a key area of study.

Synthesis and Method Development: The primary synthetic route would likely involve a variation of the Williamson ether synthesis, reacting an alcohol (nonan-1-ol derivative) with a benzyl halide or vice versa. youtube.com Research could focus on optimizing this synthesis and exploring alternative, milder methods for forming the ether bond, such as those using reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions. orgsyn.orgnih.gov

Intermediate for Further Functionalization: The chlorine atom on the nonyl chain serves as a handle for subsequent reactions. It could be displaced by nucleophiles to introduce new functional groups, or it could participate in coupling reactions, allowing for the construction of more complex molecular architectures.

Materials Science Applications: Long-chain alkyl groups are known to influence the self-assembly and physical properties of molecules. researchgate.net Research could explore if this compound or polymers derived from it exhibit interesting properties for applications in surface coatings, liquid crystals, or as additives to modify the properties of other materials. researchgate.net

Spectroscopic Characterization: A foundational study would involve the complete spectroscopic characterization of the molecule using modern techniques. This would include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the connectivity of the atoms and Mass Spectrometry to determine its fragmentation patterns, which can be compared to known substituted benzyl ethers. wiserpub.comjst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25ClO B8603762 {[(1-Chlorononan-4-YL)oxy]methyl}benzene CAS No. 57987-61-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57987-61-8

Molecular Formula

C16H25ClO

Molecular Weight

268.82 g/mol

IUPAC Name

1-chlorononan-4-yloxymethylbenzene

InChI

InChI=1S/C16H25ClO/c1-2-3-5-11-16(12-8-13-17)18-14-15-9-6-4-7-10-15/h4,6-7,9-10,16H,2-3,5,8,11-14H2,1H3

InChI Key

NHHHWQKSMPWKTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCl)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1 Chlorononan 4 Yl Oxy Methyl Benzene and Analogues

Strategies for Benzyl (B1604629) Ether Formation in Complex Molecular Architectures

The formation of a benzyl ether is a crucial step in the synthesis of the target molecule. This section details several methodologies for achieving this transformation, particularly in the context of complex molecular structures where chemoselectivity and mild reaction conditions are paramount.

Williamson Ether Synthesis and Modern Variants for O-Alkylation

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com For the synthesis of a molecule like {[(1-Chlorononan-4-YL)oxy]methyl}benzene, this would typically involve the reaction of the sodium or potassium salt of 1-chlorononan-4-ol (B8751751) with benzyl chloride or benzyl bromide.

The reaction is highly effective for primary alkyl halides like benzyl chloride. masterorganicchemistry.com However, the alkoxide, being a strong base, can promote elimination side reactions (E2 mechanism) if the alkyl halide is secondary or tertiary. masterorganicchemistry.combyjus.com Given that the precursor alcohol (1-chlorononan-4-ol) is a secondary alcohol, the alternative strategy of reacting the sodium salt of benzyl alcohol (sodium benzyloxide) with a halogenated nonane (B91170) derivative would be less efficient due to competing elimination reactions.

Modern variants of the Williamson ether synthesis often employ phase-transfer catalysts (PTC) to enhance reaction rates and yields, particularly in biphasic systems. wikipedia.orgutahtech.edu Catalysts such as tetrabutylammonium bromide or 18-crown-6 can facilitate the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, allowing the reaction to proceed under milder conditions. wikipedia.org

Table 1: Examples of Williamson Ether Synthesis for Benzyl Ether Formation

Alkoxide/Alcohol Alkyl Halide Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Sodium Ethoxide Chloroethane None Ethanol (B145695) Reflux 1-8 50-95 wikipedia.orgbyjus.com
4-Ethylphenol Methyl Iodide Tetrabutylammonium Bromide Dichloromethane/Water Reflux - - utahtech.edu
Phenol Benzyl Bromide None Methylene (B1212753) Chloride - - - phasetransfercatalysis.com
Furfuryl Alcohol Benzyl Chloride Tetrabutylammonium Bromide - - - - wikipedia.org

Catalytic Dehydrative Etherification Methodologies

Catalytic dehydrative etherification presents a more atom-economical and environmentally friendly alternative to the Williamson ether synthesis, as the only byproduct is water. core.ac.uk This method involves the direct coupling of two alcohols, one of which is typically activated by a catalyst. For the synthesis of the target compound, this would involve the reaction of 1-chlorononan-4-ol with benzyl alcohol in the presence of a suitable catalyst.

A variety of catalysts have been developed for this transformation, including those based on iron, nih.gov copper, researchgate.net and palladium. researchgate.netnih.gov The reaction often proceeds via the formation of a carbocation intermediate from the more easily dehydrated alcohol, which is then trapped by the other alcohol. In the case of benzyl alcohol and a secondary alcohol like 1-chlorononan-4-ol, the benzylic alcohol is more prone to dehydration to form a stabilized benzyl cation. researchgate.net

The use of ionic liquids as solvents can be advantageous in these reactions, as they can aid in the removal of water and are often recyclable. core.ac.ukresearchgate.netnih.gov Microwave irradiation has also been employed to reduce reaction times. core.ac.uk

Table 2: Catalytic Dehydrative Etherification for Benzyl Ether Synthesis

Alcohol 1 Alcohol 2 Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Benzyl Alcohol Benzyl Alcohol Pd(CH₃CN)₂Cl₂ [BMIm]PF₆ 125 (Microwave) 0.12 99 core.ac.uknih.gov
4-Methoxybenzyl Alcohol 4-Methoxybenzyl Alcohol Pd(CH₃CN)₂Cl₂ [BMIm]PF₆ 125 (Microwave) 0.12 99 core.ac.uk
Benzyl Alcohol n-Butanol CuBr₂ - - - 91 researchgate.net
Benzyl Alcohol Various Alcohols FeCl₃·6H₂O Propylene (B89431) Carbonate - - 53-91 nih.gov

Reaction of Carbanions with Electrophilic Oxygen Sources for Ether Formation

An umpolung or reverse-polarity approach to ether synthesis involves the reaction of a carbanion with an electrophilic oxygen source. nih.govacs.org This method is a conceptual alternative to traditional methods that rely on nucleophilic oxygen attacking an electrophilic carbon. In the context of synthesizing this compound, this could involve reacting a benzylic carbanion (e.g., benzyllithium) with an electrophilic derivative of 1-chlorononan-4-ol.

A more common variant of this strategy involves the reaction of organometallic reagents, such as organolithium or Grignard reagents, with organic peroxides. nih.govacs.orgunl.edu For instance, a nonyl-based organolithium reagent could react with a peroxide containing a benzyl group. However, the application of this method has been somewhat limited by the reactivity and stability of the peroxide reagents. nih.govacs.org

Recent advancements have demonstrated that tetrahydropyranyl (THP) monoperoxyacetals are effective reagents for transferring alkoxy groups to both sp³ and sp² hybridized organolithium and organomagnesium reagents, affording ethers in moderate to high yields. nih.govacs.org This methodology has been successfully applied to the synthesis of a variety of ethers, including alkyl, aryl, and vinyl ethers. nih.gov

Table 3: Ether Synthesis via Reaction of Organometallics with Peroxides

Organometallic Reagent Peroxide Reagent Solvent Temperature (°C) Yield (%)
n-Butyllithium t-Butyl Peroxide - - - acs.org
Hexylmagnesium Bromide THP Monoperoxyacetal THF 0 - nih.gov
Phenyllithium THP Monoperoxyacetal THF -78 - nih.gov
Lithiated 1,3-Dithiane THP Monoperoxyacetal THF - - nih.govacs.org

Selective Chlorination Techniques for Alkyl Chains and Benzylic Positions

The introduction of a chlorine atom at a specific position on the nonyl chain is a significant challenge due to the presence of multiple, chemically similar C-H bonds. This section discusses methods for achieving regioselective chlorination of alkanes and benzylic positions.

Regioselective Halogenation of Alkanes

The free-radical halogenation of alkanes is a well-established method but often suffers from a lack of selectivity, leading to a mixture of mono- and polychlorinated products. nih.gov The reactivity of C-H bonds towards radical abstraction generally follows the order of tertiary > secondary > primary. For a linear alkane like nonane, this would lead to a statistical mixture of chlorinated isomers, with a preference for the secondary positions.

Achieving high regioselectivity in the chlorination of long-chain alkanes is challenging. However, certain catalytic systems have been developed to direct the halogenation to a specific position. For instance, the use of directing groups can facilitate chlorination at a site remote from the directing group. nih.gov

For the synthesis of this compound, a plausible strategy would involve the chlorination of a nonan-4-ol derivative. The hydroxyl group could potentially influence the regioselectivity of the chlorination, although this effect is generally weak for radical reactions. Alternatively, a more controlled approach would involve synthesizing the chlorinated alcohol precursor, 1-chlorononan-4-ol, through a multi-step sequence starting from a precursor with pre-existing functionality at the C-1 and C-4 positions. Site-selective dehydroxy-chlorination of secondary alcohols in unprotected glycosides has been reported, suggesting that with the right methodology, selective chlorination of a diol precursor could be feasible. rug.nlnih.govacs.org

Table 4: General Trends in Free-Radical Chlorination of Alkanes

Alkane Position of Chlorination Relative Reactivity Key Factors
Propane Primary (C1) 1 Statistical distribution
Propane Secondary (C2) ~4.5 C-H bond strength
Isobutane Primary (C1) 1 Statistical distribution
Isobutane Tertiary (C2) ~5.1 C-H bond strength

Visible-Light-Promoted Benzylic C-H Chlorination

Visible-light photocatalysis has emerged as a powerful tool for selective C-H functionalization under mild conditions. organic-chemistry.orgresearchgate.net Benzylic C-H bonds are particularly susceptible to activation due to the stability of the resulting benzyl radical. This methodology offers a highly selective way to introduce a chlorine atom at the benzylic position of an alkylbenzene precursor.

A common approach involves the use of a photocatalyst, such as an organic dye (e.g., Acr⁺-Mes) or a metal complex, in combination with a chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.netnih.gov Upon irradiation with visible light, the excited photocatalyst initiates a radical chain process that leads to the selective abstraction of a benzylic hydrogen atom, followed by trapping of the resulting benzyl radical with a chlorine atom from the chlorine source. nih.gov

This method is highly effective for a wide range of toluene (B28343) derivatives and other alkylbenzenes, and it is often tolerant of various functional groups. organic-chemistry.orgresearchgate.net An interesting application of this method is the one-pot conversion of benzylic C-H bonds to benzylic ethers by adding an alkoxide after the chlorination step. organic-chemistry.orgresearchgate.netnih.gov

Table 5: Visible-Light-Promoted Benzylic C-H Chlorination

Substrate Chlorine Source Photocatalyst Solvent Light Source Yield (%)
Toluene NCS Acr⁺-Mes Dichloromethane Blue LEDs 85 researchgate.net
Ethylbenzene NCS Acr⁺-Mes Dichloromethane Blue LEDs 75 researchgate.net
4-Nitrotoluene NCS Acr⁺-Mes Dichloromethane Blue LEDs 21 researchgate.net
Toluene N,N-dichloroacetamide None Dichloromethane Blue LEDs 74 (on 2g scale) mdpi.com

Transition Metal-Catalyzed Chlorination Approaches

The introduction of a chlorine atom onto an alkyl chain, particularly in a molecule containing other functional groups like an ether, can be achieved with high selectivity using transition metal catalysis. These methods offer advantages over traditional chlorination techniques, which often lack regioselectivity and may require harsh reaction conditions. Transition metal-catalyzed approaches can proceed via mechanisms that allow for the activation of specific C-H bonds, leading to controlled halogenation. acs.org

While direct transition metal-catalyzed chlorination of a specific position on the nonyl chain of this compound is not widely reported, analogous transformations provide a framework for potential synthetic routes. Catalysts based on metals like palladium, rhodium, and copper have been shown to be effective in similar halogenation reactions. researchgate.netosti.gov For instance, palladium catalysts are known to facilitate the chlorination of aliphatic chains through the formation of a metallacyclic intermediate, which directs the halogenation to a specific carbon atom.

The choice of catalyst, ligand, and chlorine source is critical in optimizing the reaction. A hypothetical approach for the selective chlorination of a precursor to this compound could involve a directing group to guide the catalyst to the desired C-H bond.

Table 1: Representative Transition Metal Catalyst Systems for C-H Chlorination

Catalyst PrecursorLigandChlorine SourcePotential Application
Pd(OAc)₂2-(pyridin-2-yl)isopropylamineN-Chlorosuccinimide (NCS)Directed chlorination of aliphatic chains
Rh₂(esp)₂---SO₂Cl₂Non-directed chlorination of alkanes
Cu(acac)₂---CCl₄Radical-based chlorination

Multi-Step Synthesis Design and Optimization for the Compound

Retrosynthetic Analysis for Convergent and Linear Pathways

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, two primary disconnection approaches can be considered:

Linear Pathway: This approach involves the sequential modification of a single starting material. A possible linear synthesis could start from nonan-4-ol. The alcohol would first be protected, followed by a selective chlorination at the 1-position. The protecting group would then be removed, and the resulting 1-chlorononan-4-ol would be reacted with a benzyl halide or a related electrophile to form the final ether linkage.

Efficient Functional Group Transformations in Complex Syntheses

The successful synthesis of this compound relies on a series of efficient and selective functional group transformations. solubilityofthings.comsolubilityofthings.com Key transformations in the proposed synthetic routes include the formation of the ether linkage and the introduction of the chlorine atom.

The Williamson ether synthesis is a classic and reliable method for forming the ether bond. imperial.ac.uk This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of the target molecule, this could involve the reaction of the sodium salt of 1-chlorononan-4-ol with benzyl bromide.

The introduction of the chlorine atom can be achieved through various methods. One approach is the Appel reaction, which converts an alcohol to an alkyl chloride using triphenylphosphine and carbon tetrachloride. organic-synthesis.com This reaction generally proceeds with inversion of stereochemistry.

Table 2: Key Functional Group Transformations

TransformationReagentsDescription
Alcohol to EtherNaH, Benzyl BromideWilliamson ether synthesis for the formation of the benzyloxy ether.
Alcohol to ChloridePPh₃, CCl₄Appel reaction for the conversion of a primary alcohol to a primary chloride.
Alkene to Chloro-etherOlefin, Alcohol, Pd(II) catalyst, Cu(II) halideA transition metal-catalyzed process for the simultaneous introduction of a chlorine and an ether functionality. osti.gov

Stereoselective Synthesis Considerations for Related Chiral Analogues

The carbon atom at the 4-position of the nonane chain in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched analogues requires stereoselective methods. ethz.ch

Several strategies can be employed to achieve stereocontrol:

Chiral Pool Synthesis: This approach utilizes a readily available enantiomerically pure starting material. For example, a chiral nonan-4-ol could be sourced from a natural product or prepared through an asymmetric reduction of the corresponding ketone.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. For instance, an asymmetric epoxidation of a nonene precursor followed by a regioselective ring-opening could establish the desired stereochemistry at the C4 position. The synthesis of other chiral ethers has been successfully achieved using nickel-catalyzed cross-coupling reactions. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 1 Chlorononan 4 Yl Oxy Methyl Benzene

Elucidation of Ether Bond Formation Mechanisms

The formation of the ether linkage in {[(1-Chlorononan-4-YL)oxy]methyl}benzene, which involves the connection of a benzyloxy group to the nonyl chain, can be achieved through several mechanistic routes. The most common of these are nucleophilic substitution reactions, although radical and catalytic pathways also offer alternative approaches.

Nucleophilic Substitution Pathways (SN1, SN2) in O-Alkylation

The Williamson ether synthesis is a classic and versatile method for forming ether bonds and typically proceeds via an SN2 mechanism. byjus.comnumberanalytics.com This reaction involves the displacement of a halide or another suitable leaving group by an alkoxide ion. byjus.com For the synthesis of this compound, one possible SN2 pathway would involve the reaction of a sodium nonan-4-olate with benzyl (B1604629) chloride. The alkoxide, acting as the nucleophile, attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion in a single, concerted step. byjus.commsu.edu This pathway results in the inversion of configuration at the carbon atom being attacked. msu.edu

The efficiency of the SN2 reaction is highly dependent on the steric hindrance of the reactants. masterorganicchemistry.com Primary alkyl halides are the best substrates for this reaction, while tertiary alkyl halides are prone to elimination reactions. masterorganicchemistry.comlibretexts.org In the context of synthesizing the target molecule, using a primary halide like benzyl chloride is advantageous.

Alternatively, under certain conditions, an SN1 mechanism may be operative. This two-step process involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com For instance, if a tertiary alkyl halide were used as a precursor to the nonyl chain and reacted with benzyl alcohol, the reaction would likely proceed through an SN1 pathway. However, SN1 reactions are often accompanied by elimination side-products and rearrangements, making them less ideal for the controlled synthesis of a specific ether like this compound.

Comparison of SN1 and SN2 Pathways in Ether Synthesis
FeatureSN1 MechanismSN2 Mechanism
Rate LawRate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]
StereochemistryRacemizationInversion of configuration
Substrate PreferenceTertiary > Secondary > PrimaryMethyl > Primary > Secondary
IntermediateCarbocationPentavalent transition state
Solvent PreferencePolar proticPolar aprotic

Radical and Catalytic Mechanisms in Etherification

Beyond traditional nucleophilic substitution, ether bonds can also be formed through radical and catalytic processes. Visible-light photoredox catalysis has emerged as a mild and efficient method for generating alkoxy radicals from alcohols. nih.govacs.org These radicals can then participate in carbon-hydrogen (C-H) functionalization reactions to form ethers. nih.gov For example, an alkoxy radical generated from nonan-4-ol could potentially react with a suitable benzylic precursor. This method offers a mechanistically distinct alternative to ionic pathways. acs.org

Catalytic methods, often employing transition metals, can also facilitate etherification. numberanalytics.com These reactions can proceed through various mechanisms, including oxidative addition and reductive elimination. nih.gov Copper-catalyzed O-alkylation, for instance, has been shown to be effective for a range of substrates. nih.gov Such catalytic systems can sometimes overcome the limitations of classical SN2 reactions, such as the propensity for elimination with sterically hindered substrates. nih.gov Reductive etherification, which couples an alcohol and a ketone, is another catalytic pathway that proceeds through intermediates like enols or ketals. nrel.gov

Mechanistic Aspects of Chlorination Reactions in the Compound's Precursors

The "1-chloro" substituent on the nonyl chain of this compound is introduced through a chlorination reaction of a suitable precursor, such as nonan-4-ol or a derivative. The mechanism of this chlorination can vary significantly depending on the reagents and conditions employed.

Radical Chain Mechanisms in Alkyl and Benzylic Halogenation

Free radical halogenation is a common method for introducing halogens into alkyl chains. ucalgary.ca This process occurs via a radical chain mechanism consisting of three main steps: initiation, propagation, and termination. orgoreview.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl2) to form two halogen radicals. This step typically requires an energy input in the form of heat or UV light. ucalgary.caorgoreview.com

Propagation: A halogen radical then abstracts a hydrogen atom from the alkyl chain of the precursor, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the chlorinated product and a new halogen radical, which continues the chain reaction. ucalgary.caorgoreview.com

Termination: The chain reaction is terminated when two radicals combine with each other. ucalgary.caorgoreview.com

In the case of precursors with a benzylic position, such as those involving a toluene (B28343) derivative, halogenation is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. jove.com While not directly applicable to the chlorination of the nonyl chain, this principle is important in the broader context of halogenating organic molecules.

Metal-Mediated and Electrophilic Halogenation Pathways

Metal-mediated halogenation offers an alternative to radical-based methods. Transition metals can activate carbon-halogen bonds, facilitating halogen exchange reactions, sometimes referred to as Finkelstein-type reactions. nih.govfrontiersin.org For instance, a nickel complex could catalyze the conversion of a bromoalkane to a chloroalkane. nih.gov These reactions often involve oxidative addition of the alkyl halide to the metal center, followed by ligand exchange and reductive elimination. nih.gov

Electrophilic halogenation is another important pathway, particularly for aromatic systems. wikipedia.org In this type of reaction, a Lewis acid catalyst, such as FeCl3 or AlCl3, is used to polarize the halogen molecule, creating a highly electrophilic species that can be attacked by an electron-rich substrate. wikipedia.orgyoutube.com While this is the primary mechanism for halogenating aromatic rings, related principles can apply to other systems. For the chlorination of an alcohol precursor, reagents that generate an electrophilic chlorine species can be employed.

Key Steps in Radical Chain Halogenation
StepDescriptionExample Reaction
InitiationFormation of halogen radicals from a halogen molecule, typically induced by heat or light.Cl2 → 2 Cl•
PropagationA two-step cycle where a halogen radical abstracts a hydrogen, and the resulting alkyl radical reacts with a halogen molecule.R-H + Cl• → R• + HCl R• + Cl2 → R-Cl + Cl•
TerminationCombination of any two radicals to form a stable molecule, ending the chain reaction.Cl• + Cl• → Cl2 R• + Cl• → R-Cl R• + R• → R-R

Mechanisms of Ether Cleavage and Functional Group Interconversion

Ethers are generally unreactive, which is why they are often used as solvents. libretexts.orglibretexts.org However, the ether bond in this compound can be cleaved under strongly acidic conditions. libretexts.orgwikipedia.org The mechanism of this cleavage depends on the structure of the ether and the reaction conditions.

The first step in the acid-catalyzed cleavage of an ether is the protonation of the ether oxygen by a strong acid, such as HBr or HI. libretexts.orgchemistrysteps.com This converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com Following protonation, the reaction can proceed via either an SN1 or SN2 mechanism. libretexts.orgwikipedia.org

If the groups attached to the ether oxygen are primary or methyl, the cleavage will likely occur through an SN2 pathway, where a halide ion attacks the less sterically hindered carbon, displacing the alcohol. libretexts.org In the case of this compound, the attack would likely occur at the benzylic carbon, which is primary.

If one of the groups attached to the ether oxygen can form a stable carbocation (e.g., tertiary or benzylic), the cleavage may proceed through an SN1 mechanism. libretexts.org After protonation, the alcohol leaves to form a carbocation, which is then attacked by the halide ion. libretexts.org Given the presence of a benzylic group, an SN1 pathway is a possibility for the cleavage of the target compound. libretexts.org

Under certain conditions, particularly with a tertiary alkyl group and a non-nucleophilic acid, an E1 elimination mechanism can compete with substitution, leading to the formation of an alkene. libretexts.orglibretexts.org

Functional group interconversions involving the chloro group on the nonyl chain can also occur through nucleophilic substitution reactions. libretexts.org A variety of nucleophiles can displace the chloride, allowing for the introduction of other functional groups. The mechanism of these substitutions would again be either SN1 or SN2, depending on the substrate, nucleophile, and reaction conditions. orgchemboulder.com

Oxidative Cleavage Pathways of Benzyl Ethers

The cleavage of the benzyl ether in this compound is a key transformation. Benzyl ethers are generally robust but can be cleaved under specific oxidative conditions. acs.org These methods often offer an alternative to reductive or acidic conditions, which may be incompatible with other functional groups in a molecule. acs.org

Visible-light-mediated photocatalysis has emerged as a mild and selective method for debenzylation. acs.orgnih.gov Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can act as stoichiometric or catalytic photooxidants. nih.govbohrium.com The mechanism is believed to involve an initial single-electron transfer (SET) from the electron-rich benzyl ether to the excited state of the oxidant, forming a cation radical. kchem.org This is followed by hydrogen atom transfer (HAT) or proton loss, leading to the formation of a key intermediate that is subsequently hydrolyzed to yield the deprotected alcohol (1-chlorononan-4-ol) and benzaldehyde. acs.org The efficiency and selectivity of these reactions can be highly dependent on the oxidant, solvent, and irradiation wavelength. nih.gov For instance, green-light irradiation has been shown to be superior to blue light in some cases, suppressing the formation of side products. acs.org

Other oxidative systems, such as those employing ozone or a bromo radical generated from alkali metal bromides, can also effect this transformation. acs.orgorganic-chemistry.org The bromo radical system, for example, is proposed to abstract a hydrogen atom from the benzylic position, initiating a cascade that leads to an oxonium cation, which is then hydrolyzed. acs.org

Table 1: Comparison of Oxidative Cleavage Reagents for Benzyl Ethers
Reagent/SystemTypical ConditionsProposed MechanismKey IntermediatesReference
DDQ / Visible LightCH₂Cl₂/H₂O, green light (525 nm)Single-Electron Transfer (SET)Benzyl ether radical cation acs.orgnih.gov
Ozone (O₃)CH₂Cl₂, low temperatureElectrophilic attackOzonide intermediates organic-chemistry.org
Alkali Metal Bromide / OxidantMeCN, mild conditionsRadical hydrogen abstractionBromo radical, oxonium cation acs.org
4-acetamido-TEMPO / PhI(OAc)₂Wet MeCN, room temperatureOxoammonium ion oxidationOxoammonium ion organic-chemistry.org

Reductive Cleavage and Hydrogenolysis of Benzyl Ethers

Reductive methods are classic and widely used for benzyl ether cleavage. acs.org Catalytic hydrogenolysis is the most common approach, typically employing a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. organic-chemistry.orgatlanchimpharma.com The mechanism involves the adsorption of the benzyl ether onto the catalyst surface, followed by the oxidative addition of the C-O bond to the palladium center. Subsequent reaction with adsorbed hydrogen (hydride) cleaves the bond, releasing toluene and the alcohol, 1-chlorononan-4-ol (B8751751). The catalyst is regenerated in the process.

The efficiency of hydrogenolysis can be influenced by the solvent, with THF and ethanol (B145695) often being effective. atlanchimpharma.com However, a significant drawback of this method is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or, critically in this case, alkyl halides. acs.orgnih.gov The carbon-chlorine bond in the nonane (B91170) moiety of this compound would also be susceptible to reduction under these conditions, leading to a mixture of products.

An alternative is the Birch reduction, which uses dissolving metals like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source. nih.gov This method proceeds via a single-electron transfer mechanism but is also harsh and suffers from poor functional group compatibility. acs.org

Table 2: Reductive Cleavage Methods for Benzyl Ethers
MethodReagentsAdvantagesDisadvantages for this SubstrateReference
Catalytic HydrogenolysisH₂, Pd/C or Pd(OH)₂/CHigh efficiency, clean products (toluene)Concurrent reduction of the C-Cl bond organic-chemistry.orgatlanchimpharma.com
Birch ReductionNa or Li, liquid NH₃, EtOHEffective for electron-rich systemsHarsh conditions, poor functional group tolerance acs.orgnih.gov
Transfer HydrogenationCyclohexadiene, Pd/CAvoids high pressure H₂ gasStill poses a risk of dehalogenation organic-chemistry.org

Acid- and Lewis Acid-Mediated Ether Cleavage Mechanisms

The C–O bond of ethers can be cleaved by strong acids, particularly HBr and HI. libretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (an alcohol). The halide anion then acts as a nucleophile. For a substrate like this compound, the cleavage can follow two distinct pathways depending on which C-O bond is broken.

Given that the benzylic position can stabilize a positive charge, the cleavage is likely to proceed via an Sₙ1-type mechanism. libretexts.orglibretexts.org After protonation, the C(benzyl)-O bond breaks heterolytically to form the stable benzyl carbocation and 1-chlorononan-4-ol. The carbocation is then rapidly trapped by the halide ion to form benzyl halide.

Lewis acids such as BCl₃, BBr₃, and AlCl₃ are also highly effective reagents for ether cleavage. atlanchimpharma.comoup.com The mechanism involves coordination of the Lewis acid to the ether oxygen, which weakens the C-O bond and facilitates nucleophilic attack. atlanchimpharma.com Combination systems, such as a Lewis acid with a soft nucleophile (e.g., AlCl₃-N,N-dimethylaniline), can exhibit enhanced reactivity. oup.com These reagents can be particularly useful for substrates sensitive to strong protic acids.

Table 3: Acidic Reagents for Benzyl Ether Cleavage
ReagentTypical ConditionsLikely Mechanism for this SubstrateProductsReference
HBr / HIAqueous, heatSₙ11-Chlorononan-4-ol + Benzyl bromide/iodide libretexts.orglibretexts.org
BCl₃ / BBr₃DCM, low temperature (-78 °C)Lewis acid-assisted Sₙ1/Sₙ21-Chlorononan-4-ol + Benzyl chloride/bromide atlanchimpharma.com
AlCl₃ / N,N-dimethylanilineCH₂Cl₂, 0 °C to RTLewis acid-assisted Sₙ21-Chlorononan-4-ol + Benzyl chloride oup.com

Mechanistic Studies of Nucleophilic Displacement at the Chlorinated Nonane Moiety

The secondary carbon atom bonded to chlorine in the nonane chain is an electrophilic center, susceptible to nucleophilic substitution. libretexts.org These reactions can proceed through two primary mechanistic models: the concerted, single-step Sₙ2 mechanism, or the stepwise Sₙ1 mechanism involving a carbocation intermediate. libretexts.orgchemguide.co.uk

The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. libretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The secondary nature of the substrate means that while backside attack is possible, it is more sterically hindered than in a primary alkyl halide. chemguide.co.uk

The Sₙ1 mechanism involves the initial, rate-determining ionization of the C-Cl bond to form a secondary carbocation intermediate. msu.educureffi.org This planar intermediate is then attacked by the nucleophile from either face, leading to a racemic mixture of products if the carbon is chiral. libretexts.orgmsu.edu This pathway is favored by weak nucleophiles, polar protic solvents that can solvate the ionic intermediates, and substrates that can form relatively stable carbocations. msu.educureffi.org While a secondary carbocation is less stable than a tertiary or benzylic one, it can still be a viable intermediate under appropriate conditions. cureffi.org

For this compound, the choice between Sₙ1 and Sₙ2 pathways at the C4 position of the nonane chain will be a competitive balance dictated by the specific reaction conditions. chemguide.co.uk

Table 4: Mechanistic Pathways for Nucleophilic Substitution at the C-Cl Bond
MechanismKineticsStereochemistryFavored byIntermediateReference
Sₙ2Bimolecular (Rate = k[Substrate][Nu])Inversion of configurationStrong nucleophiles, polar aprotic solventsPentacoordinate transition state libretexts.orgacs.org
Sₙ1Unimolecular (Rate = k[Substrate])RacemizationWeak nucleophiles, polar protic solventsCarbocation msu.educureffi.org

Characterization and Reactivity of Elusive Reaction Intermediates

The reactions involving this compound proceed through highly reactive, short-lived intermediates. While direct observation is often difficult, their existence is inferred from kinetic data, stereochemical outcomes, and trapping experiments. psu.edu

In the acid-mediated Sₙ1 cleavage of the benzyl ether, the key intermediate is the benzyl carbocation . Its relative stability is due to the delocalization of the positive charge into the aromatic ring. cureffi.org In Sₙ1 solvolysis reactions at the chlorinated nonane moiety, a secondary nonyl carbocation is formed. msu.edu Such carbocations are known to be susceptible to rearrangement to form more stable carbocations via 1,2-hydride or 1,2-alkyl shifts. libretexts.org For example, the secondary carbocation at C4 could potentially undergo a hydride shift from C3 or C5, leading to isomeric substitution products. The formation of alkene byproducts through elimination (E1) is also a common competing pathway for carbocation intermediates. libretexts.org

The pentacoordinate transition state in the Sₙ2 reaction at the C-Cl bond is not a true intermediate but a high-energy point on the reaction coordinate. libretexts.org Its structure and energy dictate the reaction rate and are influenced by steric hindrance around the reaction center.

Characterization of highly reactive carbocations can sometimes be achieved under superacid conditions at very low temperatures, where their lifetimes are extended, allowing for spectroscopic analysis (e.g., NMR). psu.edu More commonly, their presence is confirmed by the product distribution; for instance, a racemic product mixture from a chiral starting material strongly implies a planar carbocation intermediate. libretexts.orgpsu.edu

Table 5: Key Intermediates and Their Characteristics
Reaction PathwayIntermediate/Transition StateKey CharacteristicsPotential Subsequent ReactionsReference
Sₙ1 Ether CleavageBenzyl CarbocationResonance-stabilized, planarNucleophilic attack libretexts.orgcureffi.org
Sₙ1 Substitution at C-ClSecondary Nonyl CarbocationPlanar, sp² hybridized, electron-deficientRearrangement (hydride shift), elimination (E1), nucleophilic attack msu.edulibretexts.org
Sₙ2 Substitution at C-ClPentacoordinate Transition StateHigh energy, trigonal bipyramidal geometryProceeds to product with inverted stereochemistry libretexts.org
Oxidative CleavageBenzyl Ether Radical CationParamagnetic, short-livedHydrogen atom/proton loss nih.govkchem.org

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. researchgate.net For a molecule with the complexity of {[(1-Chlorononan-4-YL)oxy]methyl}benzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous characterization.

High-resolution 1H (proton) and 13C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule. uobasrah.edu.iqpressbooks.pub In complex ethers and halogenated alkanes, the chemical shifts are influenced by the electronegativity of the oxygen and halogen atoms, which deshield nearby nuclei, causing their signals to appear further downfield. researchgate.net

For this compound, the 1H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the benzylic methylene (B1212753) (CH2) protons, the methine (CH) proton at the C4 position adjacent to the ether oxygen, the methylene protons adjacent to the chlorine atom at C1, and the remaining aliphatic protons of the nonane (B91170) chain. Similarly, the 13C NMR spectrum would display unique signals for each carbon atom, with the carbons bonded to the electronegative oxygen and chlorine atoms appearing at significantly downfield shifts. pressbooks.pub

Predicted 1H NMR Data for this compound

Atom Position Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C6H5) 7.25-7.40 Multiplet 5H
Benzylic (OCH2Ph) 4.55 Singlet 2H
C4-H (CH-O) 3.60 Multiplet 1H
C1-H2 (CH2Cl) 3.55 Triplet 2H
C2-H2 1.70 Multiplet 2H
C3-H2 1.55 Multiplet 2H
C5-H2 1.45 Multiplet 2H
C6, C7, C8-H2 1.20-1.40 Multiplet 6H

Predicted 13C NMR Data for this compound

Atom Position Chemical Shift (δ, ppm)
Aromatic C (Quaternary) 138.5
Aromatic C (CH) 128.4
Aromatic C (CH) 127.8
Aromatic C (CH) 127.6
C4 (CH-O) 78.5
Benzylic (OCH2Ph) 70.1
C1 (CH2Cl) 46.2
C2 34.5
C3 31.8
C5 29.5
C8 25.4
C7 22.6
C6 14.1

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are crucial for assembling the molecular structure by establishing atomic connectivity. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. libretexts.orgsdsu.edu For this compound, COSY would show correlations between adjacent protons in the nonane chain, for instance, between the protons on C1 and C2, C2 and C3, and so on, confirming the integrity of the alkyl backbone.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of the previously predicted 1H and 13C signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to four bonds. sdsu.eduprinceton.edu HMBC is vital for connecting different fragments of the molecule. Key correlations would include the one between the benzylic CH2 protons and the quaternary aromatic carbon, as well as the C4 carbon, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, not necessarily through bonds. libretexts.org This is particularly useful for determining stereochemistry and conformation. A key NOESY cross-peak would be expected between the benzylic CH2 protons and the protons on the C3 and C5 positions of the nonane chain, confirming the spatial proximity dictated by the ether linkage at C4.

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring chemical reactions in real-time. rsc.orgiscre28.org Using flow NMR or benchtop NMR spectrometers, the synthesis of this compound, for example via a Williamson ether synthesis, could be continuously monitored. beilstein-journals.orgnews-medical.net By tracking the disappearance of reactant signals and the simultaneous appearance of product signals over time, detailed kinetic data, such as reaction rates and the identification of transient intermediates, can be obtained. rsc.org This allows for the precise optimization of reaction conditions like temperature and catalyst loading. news-medical.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) measures mass with extremely high accuracy (typically to within 0.001 Da), which allows for the unambiguous determination of a compound's molecular formula. infinitalab.commeasurlabs.com For this compound (C16H25ClO), the exact mass of its protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value. azolifesciences.com The high precision of HRMS can distinguish the correct formula from other combinations of atoms that might have the same nominal mass, providing definitive confirmation of the elemental composition. researchgate.netbioanalysis-zone.com

Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. escholarship.org In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions are then analyzed, revealing information about the molecule's substructures. nih.gov The fragmentation pattern serves as a molecular fingerprint that can confirm the proposed structure. researchgate.netresearchgate.net

Key fragmentation pathways for the protonated molecule would likely include:

Cleavage of the benzyl (B1604629) group: This would lead to the formation of a stable tropylium (B1234903) ion at m/z 91.

Loss of the chlorononyl chain: Cleavage of the C-O ether bond would result in a fragment corresponding to the protonated chlorononanol.

Loss of HCl: The molecule could undergo elimination of hydrogen chloride.

Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

m/z Proposed Fragment Structure/Loss
249.2085 [M+H - HCl]⁺
179.1692 [M+H - C7H7O]⁺ (Loss of benzyloxy group)
107.0491 [C7H7O]⁺ (Benzyloxonium ion)

This detailed fragmentation analysis provides orthogonal confirmation of the connectivity established by NMR, solidifying the structural elucidation. wvu.edu

MS Techniques for Tracking Reaction Intermediates and Byproducts

Mass spectrometry (MS) is a highly sensitive analytical technique indispensable for monitoring the progress of organic reactions by detecting reactants, products, and transient species. The synthesis of this compound, likely proceeding via a Williamson ether synthesis, involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. This SN2 (bimolecular nucleophilic substitution) reaction is well-suited for MS analysis, particularly using soft ionization techniques like Electrospray Ionization (ESI). imtm.cznih.govwikipedia.org

ESI-MS allows for the direct sampling of the reaction mixture, enabling the real-time tracking of ionic species. In the synthesis of this compound from 1-chlorononan-4-ol (B8751751) and benzyl chloride, ESI-MS could monitor the consumption of the key nucleophile, the 1-chlorononan-4-oxide anion, and the concurrent formation of the final product. While the SN2 transition state itself is too fleeting to be observed, the ability to monitor key ionic reactants provides crucial kinetic data. acs.orgnih.gov

Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying neutral byproducts after the reaction is complete. nrel.govresearchgate.net The primary side reaction in a Williamson synthesis is E2 elimination, which would be more prevalent if a secondary alkyl halide were used. In the probable synthesis route for this compound, the primary halide (benzyl chloride) minimizes this pathway. However, other side reactions could lead to byproducts that GC-MS can separate and identify based on their mass spectra and fragmentation patterns. chromatographyonline.com

Interactive Table: Potential Species Monitored by MS in the Synthesis of this compound
Species Formula Molecular Weight ( g/mol ) Role in Reaction Anticipated MS Observation
1-Chlorononan-4-oxideC₉H₁₈ClO⁻177.69Reactant (Nucleophile)Observed in negative-ion ESI-MS
Benzyl chlorideC₇H₇Cl126.58Reactant (Electrophile)Observed by GC-MS in reaction aliquots
This compoundC₁₆H₂₅ClO268.82ProductObserved by GC-MS and positive-ion ESI-MS (as [M+H]⁺ or [M+Na]⁺)
Non-1-en-4-olC₉H₁₈O142.24Potential Byproduct (from elimination of HCl from starting alcohol)Trace detection by GC-MS
Dibenzyl etherC₁₄H₁₄O198.26Potential Byproduct (from reaction of benzyl alcohol impurity)Trace detection by GC-MS

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit a unique fingerprint arising from the vibrational modes of its constituent bonds. libretexts.org

The most diagnostic feature for an ether is the C-O-C stretching vibration. For an aryl alkyl ether like the target compound, two strong C-O stretching bands are expected: an asymmetric stretch typically found between 1200-1300 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹. spectroscopyonline.compressbooks.pubuhcl.edu The presence of these bands, coupled with the absence of a broad O-H stretch (which would be present in the starting alcohol reactant at ~3200-3600 cm⁻¹), provides strong evidence for the formation of the ether linkage.

Interactive Table: Characteristic IR Absorptions for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-H (sp³)Stretch2850 - 3000Strong
Aromatic C=CIn-ring Stretch~1450 - 1600Medium, multiple bands
Aryl-Alkyl Ether C-O-CAsymmetric Stretch1200 - 1300Strong
Aryl-Alkyl Ether C-O-CSymmetric Stretch~1050Strong
Alkyl Halide C-ClStretch550 - 850Medium to Strong

Advanced Spectroscopic Methods for Specific Mechanistic Probes (e.g., EPR for Radical Species)

While standard spectroscopic methods confirm structure and reaction progress, advanced techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are employed to investigate more nuanced mechanistic questions, specifically the involvement of radical species. numberanalytics.comrsc.org EPR, also known as Electron Spin Resonance (ESR), is a highly specific technique that detects molecules with unpaired electrons, such as free radicals. bruker.com

The conventional Williamson ether synthesis proceeds through an ionic SN2 mechanism, which does not involve radical intermediates. wikipedia.orgmasterorganicchemistry.com Therefore, under typical synthesis conditions for this compound, no EPR signal would be expected.

However, EPR becomes a powerful diagnostic tool if alternative, non-ionic reaction pathways are considered or investigated. For instance, if the synthesis were attempted under photochemical conditions or with certain transition-metal catalysts, a single-electron transfer (SET) mechanism could become operative, generating radical intermediates. acs.orgrsc.org In such a hypothetical scenario, EPR could provide definitive evidence for a radical pathway.

Due to the extremely short lifetimes of many radical intermediates, a technique called "spin trapping" is often employed. wikipedia.orgciqtekglobal.comspringernature.com A "spin trap" molecule is added to the reaction mixture, which reacts with the transient radical to form a much more stable, persistent radical adduct. This adduct accumulates to a concentration that is detectable by EPR. researchgate.netnih.govscience.govmdpi.com The resulting EPR spectrum's hyperfine coupling pattern can provide detailed structural information about the original, short-lived radical that was trapped. The application of EPR would thus serve as a crucial mechanistic probe to rule out or confirm the presence of radical pathways in the formation of this compound. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the molecular structure and predicting the reactivity of organic molecules. These methods solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For {[(1-Chlorononan-4-YL)oxy]methyl}benzene, this would involve calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP, are commonly used for this purpose in conjunction with a basis set like 6-31G(d,p) that provides a good balance between accuracy and computational cost. epstem.netaun.edu.eg The geometry of the benzyl (B1604629) group would be largely planar, while the nonyl chain would adopt a staggered conformation to minimize steric hindrance.

Electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich benzene (B151609) ring and the oxygen atom of the ether linkage. The LUMO would likely be distributed over the benzene ring and the C-Cl bond, indicating that these are potential sites for nucleophilic attack.

Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. epstem.net By performing these calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated.

For ¹³C NMR, the chemical shifts of the carbon atoms in the long alkyl chain can be approximated using empirical equations or modeled with high accuracy using DFT. researchgate.net The carbons closer to the electronegative chlorine and oxygen atoms would exhibit downfield shifts. Similarly, for ¹H NMR, the protons on the carbon adjacent to the oxygen (the benzylic protons) would be expected to have a significant downfield shift. youtube.com Comparing the predicted spectra with experimental data can help to confirm the molecular structure.

Atom TypePredicted ¹³C Chemical Shift Range (ppm)Predicted ¹H Chemical Shift Range (ppm)
Benzylic CH₂65-754.4-4.7
Aromatic CH127-1307.2-7.4
Aromatic C (ipso)135-140-
CH-O75-853.4-3.8
CH-Cl55-653.9-4.2
Alkyl CH₂20-401.2-1.8
Terminal CH₃10-150.8-1.0

Note: These are estimated ranges based on typical values for similar functional groups and are subject to variation based on the specific computational method and basis set used.

Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Coordinate Scans

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, a key reaction of interest is nucleophilic substitution at the carbon bearing the chlorine atom. Transition State Theory (TST) can be used to calculate the activation energy of such a reaction, providing a quantitative measure of its rate.

A reaction coordinate scan involves systematically changing a specific geometric parameter (e.g., the C-Cl bond distance) and calculating the energy at each step. This allows for the identification of the transition state, which is the highest energy point along the reaction pathway. DFT calculations have been successfully used to model the dehalogenation of chloroalkanes, showing the importance of dispersion effects in accurately predicting reaction barriers. rsc.orgrsc.org For instance, the reaction with a nucleophile like the hydroxide (B78521) ion (OH⁻) would proceed through a transition state where the C-Cl bond is partially broken and the C-OH bond is partially formed. The calculated Gibbs free energy of activation would indicate how readily this substitution occurs. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The long and flexible nonyl chain of this compound means that it can exist in numerous conformations. Conformational analysis aims to identify the most stable of these conformations. This can be achieved through systematic searches of the potential energy surface using methods like molecular mechanics or semi-empirical quantum calculations. nih.govresearchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com In an MD simulation, the classical equations of motion are solved for all the atoms in the system, allowing for the observation of conformational changes, molecular vibrations, and interactions with a solvent. For this compound, an MD simulation could reveal the preferred conformations of the alkyl chain in different environments and how the flexibility of the chain influences the accessibility of the reactive C-Cl site. nih.gov

Investigations into Bond Dissociation Energies and Energetics of Reaction Pathways

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (i.e., to form two radicals). The C-Cl bond is a critical site for reactivity in this compound. The BDE of the C-Cl bond in alkyl chlorides is influenced by the structure of the alkyl group. doubtnut.com Theoretical calculations can provide accurate estimates of BDEs. The heterolytic bond dissociation energy, which involves the formation of ions, is also a key parameter, particularly for understanding nucleophilic substitution reactions. sarthaks.com

BondBond Dissociation Energy (kcal/mol) - Representative Values
C-Cl (in a secondary alkyl chloride)~80
C-O (in a benzyl ether)~55-60
Benzylic C-H~85-90
Aliphatic C-H~95-100

Note: These are approximate values for similar types of bonds and can vary depending on the specific molecular environment.

Advanced Synthetic Applications and Derivatization of 1 Chlorononan 4 Yl Oxy Methyl Benzene

Functionalization of the Chlorinated Nonane (B91170) Moiety

The secondary chloroalkane group in the nonane chain of {[(1-Chlorononan-4-YL)oxy]methyl}benzene serves as a key handle for introducing a variety of functional groups through several important classes of reactions.

Nucleophilic Substitution Reactions to Introduce Diverse Functionalities

The carbon atom bearing the chlorine atom in the 1-chlorononan-4-yl moiety is electrophilic and susceptible to attack by nucleophiles. Secondary halogenoalkanes can undergo nucleophilic substitution through both S\N1 and S\N2 mechanisms. libretexts.orgchemguide.co.uk The specific pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

In the case of this compound, the secondary nature of the halide suggests that both S\N1 and S\N2 pathways are possible. libretexts.org For instance, reaction with strong, small nucleophiles in aprotic polar solvents would favor an S\N2 mechanism, leading to inversion of stereochemistry if the starting material is chiral. Conversely, solvolysis in a protic solvent with a weak nucleophile would likely proceed through an S\N1 mechanism, involving a secondary carbocation intermediate. chemguide.co.uk

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of derivatives. For example, reaction with hydroxide (B78521) ions yields the corresponding alcohol, while cyanide ions introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Other common nucleophiles include alkoxides, thiolates, and amines, each installing a new functional group onto the nonane backbone. studymind.co.uk

Table 1: Examples of Nucleophilic Substitution Reactions on this compound

NucleophileReagent ExampleProduct Functional Group
HydroxideSodium Hydroxide (NaOH)Alcohol (-OH)
CyanidePotassium Cyanide (KCN)Nitrile (-CN)
AzideSodium Azide (NaN₃)Azide (-N₃)
ThiolateSodium Thiophenoxide (NaSPh)Thioether (-SPh)
AmineAmmonia (B1221849) (NH₃)Primary Amine (-NH₂)

This table presents hypothetical reactions based on the general reactivity of secondary chloroalkanes.

Elimination Reactions for Alkene Formation

When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of an alkene. libretexts.org This process, known as dehydrohalogenation, involves the removal of the chlorine atom and a proton from an adjacent carbon atom. ucsb.edu The use of a strong base, such as potassium tert-butoxide, in a non-polar solvent and at elevated temperatures typically favors elimination over substitution. quora.comstudysmarter.co.uk

The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. libretexts.org In the case of this compound, elimination can result in the formation of a mixture of alkene isomers, with the double bond located between C1 and C2 or C1 and the adjacent carbon in the nonane chain.

Table 2: Potential Alkene Products from Elimination of this compound

Product NameDouble Bond PositionPredicted Major/Minor Product
{[(Non-1-en-4-YL)oxy]methyl}benzeneC1=C2Major (Zaitsev)
{[(Non-2-en-4-YL)oxy]methyl}benzeneC2=C3Minor (Hofmann)

This table illustrates the potential regiochemical outcomes of the elimination reaction.

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Carbon

The development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for carbon-carbon bond formation, and these methods can be applied to secondary alkyl halides. nih.gov Catalysts based on nickel and palladium have been shown to be effective in coupling secondary alkyl chlorides with a variety of organometallic reagents. nih.govmit.edu

For this compound, a nickel-catalyzed Suzuki coupling with an organoboron reagent could be employed to introduce a new alkyl or aryl group at the C1 position of the nonane chain. nih.gov Similarly, Negishi couplings using organozinc reagents are also viable for secondary alkyl halides. mit.edu These reactions are often tolerant of other functional groups present in the molecule, such as the benzyl (B1604629) ether, making them highly valuable in complex syntheses. mit.edu

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionCatalyst System (Example)Coupling PartnerProduct Type
SuzukiNi(cod)₂ / s-Bu-PyboxAlkyl- or Arylboronic acidC-C coupled product
NegishiPd₂(dba)₃ / P(Cyp)₃Alkyl- or Arylzinc halideC-C coupled product
KumadaNiCl₂(dppe)Grignard reagent (R-MgBr)C-C coupled product

This table provides examples of potential cross-coupling reactions and the types of products that can be formed.

Transformations of the Benzyl Ether Linkage

The benzyl ether group in this compound serves as a robust protecting group for the hydroxyl functionality on the nonane chain, but it can also be selectively transformed or removed when desired.

Selective Oxidation and Reduction to Alter the Benzyl Moiety

The benzylic position of the ether is susceptible to oxidation. Various oxidizing agents can convert the benzyl ether into a benzoate (B1203000) ester. nih.govrsc.orgsiu.edu For instance, reagents like N-bromosuccinimide (NBS) or catalytic systems such as Cu₂O/C₃N₄ with a co-oxidant can achieve this transformation efficiently. nih.govrsc.org This conversion can be useful for altering the electronic properties of the molecule or for facilitating a subsequent hydrolysis under basic conditions. organic-chemistry.org

Conversely, the benzyl group can be modified through reduction. While the benzyl ether itself is generally stable to many reducing agents, specific conditions can be employed to reduce the aromatic ring. For example, a Birch reduction (using an alkali metal in liquid ammonia with an alcohol) would reduce the benzene (B151609) ring to a 1,4-cyclohexadiene (B1204751) derivative. It is important to note that harsh reductive conditions, such as catalytic hydrogenolysis, will cleave the benzyl ether entirely. jk-sci.com

Orthogonal Cleavage Strategies for Selective Deprotection or Further Functionalization

The removal of the benzyl group, known as debenzylation, is a common transformation in organic synthesis. A key advantage of the benzyl ether is the availability of multiple cleavage methods, allowing for its removal in the presence of other functional groups—a concept known as orthogonal protection. acs.org

Catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C), is a widely used and very effective method for cleaving benzyl ethers to yield the free alcohol and toluene (B28343). jk-sci.comyoutube.com This method is generally clean and high-yielding. youtube.com

For molecules containing other reducible functional groups (e.g., alkenes, alkynes, or azides) where catalytic hydrogenation is not suitable, alternative oxidative cleavage methods can be employed. acs.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively cleave benzyl ethers, particularly under visible light irradiation. acs.org Additionally, strong Lewis acids such as boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can effect debenzylation under mild conditions, offering another orthogonal strategy. organic-chemistry.org

Table 4: Orthogonal Cleavage Strategies for the Benzyl Ether

Cleavage MethodReagentsConditionsKey Advantages
Catalytic HydrogenolysisH₂, Pd/CMild pressure and temperatureHigh efficiency, clean reaction
Oxidative CleavageDDQ, visible lightPhotochemicalTolerates reducible functional groups
Lewis Acid-Mediated CleavageBCl₃·SMe₂Mild, often low temperatureSelective in the presence of other acid-labile groups

This table summarizes different methods for the selective removal of the benzyl ether group.

Utilizing this compound as a Building Block in Complex Synthesis

The bifunctional nature of this compound, possessing a reactive chloroalkane moiety and a stable benzyl ether, positions it as a versatile building block in the synthesis of more complex molecules. The distinct reactivity of these two functional groups allows for sequential or orthogonal chemical transformations, enabling the strategic construction of intricate molecular architectures.

Construction of Polyfunctionalized Molecules

The chloro group in this compound serves as a key handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This versatility allows for the synthesis of a diverse library of derivatives with tailored properties. The general principle of these transformations is rooted in the well-established Williamson ether synthesis and related nucleophilic substitution reactions, where an alkoxide or other nucleophile displaces a halide from an alkyl halide. byjus.comkhanacademy.org

A primary application involves the reaction of the chloroalkane with various nucleophiles to introduce new functionalities. For instance, reaction with amines would yield amino derivatives, while reaction with thiols would lead to the corresponding thioethers. Furthermore, the use of cyanide as a nucleophile would introduce a nitrile group, which can be further elaborated into carboxylic acids, amines, or amides.

The benzyl ether group, on the other hand, is relatively stable under many reaction conditions but can be cleaved under specific circumstances, such as catalytic hydrogenation. This protecting group nature allows for transformations at the chloro- end of the molecule without affecting the hydroxyl precursor of the benzyl ether. Subsequently, deprotection of the benzyl ether would unmask a hydroxyl group, which can then be subjected to further functionalization, such as esterification or oxidation.

Below is a hypothetical reaction scheme illustrating the potential for creating polyfunctionalized molecules from this compound.

Reactant Nucleophile/Reagent Reaction Type Product Potential Further Functionalization
This compoundSodium Azide (NaN₃)Nucleophilic Substitution{[(1-Azidononan-4-YL)oxy]methyl}benzeneReduction to amine, "Click" chemistry
This compoundPotassium Cyanide (KCN)Nucleophilic Substitution5-(Benzyloxy)dodecanenitrileHydrolysis to carboxylic acid, Reduction to amine
This compoundSodium Thiophenoxide (NaSPh)Nucleophilic Substitution{[(1-(Phenylthio)nonan-4-YL)oxy]methyl}benzeneOxidation to sulfoxide (B87167) or sulfone
This compoundDiethylamine (Et₂NH)Nucleophilic SubstitutionN,N-Diethyl-5-(benzyloxy)dodecan-1-amineQuaternization
This compoundH₂/Pd-CHydrogenolysis(1-Chlorononan-4-yl)methanolEsterification, Oxidation

These examples highlight the potential of this compound as a scaffold for introducing multiple functional groups, leading to the creation of complex and diverse molecular structures.

Exploration of Intramolecular Reactions

The presence of two reactive sites within the same molecule opens up the possibility of intramolecular reactions, leading to the formation of cyclic structures. The feasibility and outcome of such reactions are highly dependent on the reaction conditions and the nature of any additional reagents used. Intramolecular Williamson ether synthesis is a well-known method for the formation of cyclic ethers from haloalcohols. libretexts.org

In the case of this compound, a potential intramolecular reaction could be initiated by the deprotection of the benzyl ether to reveal the corresponding alcohol, (1-chlorononan-4-yl)methanol. In the presence of a base, the resulting alkoxide could undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. The outcome of this reaction would be the formation of a cyclic ether. The size of the resulting ring would depend on which hydroxyl group (if the molecule is further functionalized) attacks the chloro-substituted carbon.

For the parent molecule, following debenzylation, an intramolecular reaction could lead to the formation of a tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivative, depending on the regioselectivity of the cyclization. The formation of five- and six-membered rings is generally favored in such intramolecular cyclizations. libretexts.org

A hypothetical intramolecular cyclization is presented below:

Starting Material Reagents Intermediate Product Ring Size
This compound1. H₂, Pd/C2. NaH(1-Chlorononan-4-yl)methanol2-Pentyl-5-propyltetrahydrofuran5-membered ring

The exploration of such intramolecular reactions could provide access to novel heterocyclic compounds, which are important structural motifs in many biologically active molecules and functional materials. The specific stereochemical outcome of these reactions would be an important area for further investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {[(1-Chlorononan-4-YL)oxy]methyl}benzene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 4-chlorononanol with benzyl chloride derivatives under anhydrous conditions, using catalysts like NaH or K₂CO₃. Optimization includes controlling temperature (40–60°C), stoichiometric ratios (1:1.2 molar ratio of alcohol to benzyl halide), and inert atmospheres to minimize hydrolysis . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and aliphatic chains (δ 1.2–1.8 ppm for CH₂ groups). Chlorine substitution causes deshielding in adjacent carbons .
  • IR : Stretching frequencies for C-O-C (1100–1250 cm⁻¹) and C-Cl (550–800 cm⁻¹) confirm ether and chloroalkyl groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 256 for [M+]) and fragmentation patterns validate the backbone .

Q. What safety protocols are recommended when handling chloro-substituted aromatic compounds like this compound?

  • Methodological Answer :

  • PPE : Gloves (nitrile), lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize with sodium bicarbonate; absorb with vermiculite .
  • Emergency Measures : Immediate flushing with water for skin/eye contact; activated charcoal for ingestion .

Advanced Research Questions

Q. How do computational models (e.g., DFT) assist in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies and charge distribution. For example, Fukui indices identify electrophilic sites (e.g., the benzylic carbon) prone to nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are modeled using polarizable continuum models (PCM) to predict reaction rates .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., solubility, stability) for chloro-substituted benzene derivatives?

  • Methodological Answer :

  • Reproducibility Studies : Standardize solvents (e.g., HPLC-grade) and temperature controls (±0.1°C).
  • Meta-Analysis : Cross-reference datasets from multiple sources (e.g., PubChem, Kanto Reagents catalogs) to identify outliers .
  • Advanced Calorimetry : Use differential scanning calorimetry (DSC) to re-measure melting points and decomposition thresholds .

Q. How do substituent effects influence the biological activity of this compound derivatives in antimicrobial assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., NO₂) at the para position to enhance membrane permeability. Compare MIC values against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays .
  • Mechanistic Probes : Fluorescent tagging (e.g., dansyl chloride) tracks cellular uptake via confocal microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.